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Adenosine-15N

Mass Spectrometry Isotope Dilution LC-MS/MS

Unlabeled adenosine co-elutes with endogenous analyte in LC-MS/MS, causing ion suppression and inaccurate quantification in plasma or tissue homogenates. Adenosine-15N resolves this systematic error. - Resolvable mass shift (m/z 273.1→141.1 vs. 268.1→136.1 endogenous) enables low-femtomole quantification. - Spin-½ 15N nucleus yields sharp, high-resolution NMR peaks for RNA structural assignment >10 kDa. - Offered at ≥95% isotopic purity for exclusive use as a metabolic tracer or internal standard.

Molecular Formula C10H13N5O4
Molecular Weight 268.23 g/mol
Cat. No. B13707455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-15N
Molecular FormulaC10H13N5O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1
InChIKeyOIRDTQYFTABQOQ-ZGUONDJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-15N Procurement for Mass Spectrometry and NMR: Isotopic Enrichment and Quantitative Specifications


Adenosine-15N (CAS 41547-82-4; MW 268.23 g/mol) is a stable nitrogen-15 labeled analog of the endogenous purine nucleoside adenosine, where the nitrogen atoms in the adenine base are substituted with the non-radioactive isotope 15N [1]. This isotopic enrichment provides a distinct mass shift and NMR-active nucleus that enables precise quantification and structural elucidation without the hazards of radioactive tracers [2]. The compound is typically offered at ≥95% chemical purity and is intended exclusively for research use as an internal standard or metabolic tracer [3].

Why Unlabeled Adenosine Cannot Substitute Adenosine-15N in Quantitative LC-MS/MS and NMR Workflows


Substituting unlabeled adenosine for Adenosine-15N in quantitative analytical workflows introduces systematic errors due to the lack of a resolvable mass shift and the absence of an NMR-active 15N nucleus. Unlabeled adenosine co-elutes with endogenous analyte, preventing accurate peak assignment and correction for matrix effects in LC-MS/MS [1]. In NMR spectroscopy, the quadrupolar 14N nucleus of natural abundance adenosine produces broad, uninterpretable signals, whereas the spin-½ 15N nucleus yields sharp, high-resolution peaks essential for structural determination [2]. The isotopic purity and specific labeling pattern of Adenosine-15N are therefore non-negotiable requirements for isotope dilution mass spectrometry and biomolecular NMR studies.

Quantitative Differentiation of Adenosine-15N: Head-to-Head Evidence vs. Unlabeled Adenosine and Alternative Isotopologues


Mass Spectrometry: A +5 Da Mass Shift and Distinct MS2 Fragmentation Pattern Differentiate Adenosine-15N from Unlabeled Adenosine

In LC-MS/MS analysis, Adenosine-15N exhibits a precursor ion at m/z 273.09, a ~5 Da increase from the unlabeled adenosine precursor at m/z 268.10 [1]. This mass shift corresponds to the incorporation of five 15N atoms in the adenine base. Furthermore, MS2 fragmentation yields distinct product ions: the labeled base appears at m/z 141.05 compared to m/z 136.06 for the unlabeled base, both resulting from the neutral loss of ribose (-132.04 Da) [2].

Mass Spectrometry Isotope Dilution LC-MS/MS

HPLC-MS/MS MRM Transitions: Adenosine-15N vs. Unlabeled Adenosine for Quantitative Selectivity

Multiple Reaction Monitoring (MRM) transitions for Adenosine-15N are m/z 273.1 → 141.1, distinct from the m/z 268.1 → 136.1 transition used for unlabeled adenosine . This 5-Da precursor and 5-Da product ion mass difference ensures that the 15N-labeled internal standard is chromatographically resolved and does not interfere with the quantitation of the endogenous, unlabeled analyte.

HPLC-MS/MS MRM Quantitative Analysis

Kinetic Isotope Effect (KIE) of 15N-Labeled Adenosine: Direct Comparison to 13C and 2H Labels in Enzyme Transition State Analysis

In competitive KIE studies with adenosine nucleosidase, [9-15N]adenosine exhibited a KIE of 1.028 ± 0.005, whereas [1′-13C]adenosine showed a KIE of 1.024 ± 0.004 and [1′-2H]adenosine showed a substantially larger KIE of 1.121 ± 0.005 [1]. For adenosine deaminases, [6-15N]adenosine yielded intrinsic KIEs of 1.005, 1.005, and 1.002 for PfADA, HsADA, and BtADA respectively, while [1-15N]adenosine produced KIEs of 1.004, 1.001, and 0.995 [2].

Kinetic Isotope Effect Enzyme Mechanism Transition State Analysis

Metabolic Tracing: [15N5]-Adenosine Undergoes Specific Deamination and Salvage Pathway Incorporation Distinct from Unlabeled Adenosine

When used as an initiation tracer in human cells, [15N5]-2′-deoxyadenosine ([15N5]-dA) undergoes efficient adenine deamination, losing the exocyclic amine 15N and yielding [15N4]-dA and [15N4]-2′-deoxyguanosine via the purine salvage pathway [1]. This generates a specific isotopic 'code' that can discriminate mammalian DNA modifications from those of contaminating mycoplasmas, which largely retain the full [15N5]-label [2].

Metabolic Tracing DNA Modification Isotope Labeling

NMR Spectroscopy: 15N NMR Linewidth Advantage Over 14N for Large Biomolecular Studies

The 15N nucleus (spin-½) yields sharp NMR signals, whereas the naturally abundant 14N nucleus (spin-1) produces broad, quadrupole-broadened lines that are often unobservable for large molecules [1]. This property makes 15N-labeled adenosine essential for high-resolution structural studies of RNA and protein-nucleic acid complexes via 1H-15N HSQC and other multidimensional experiments [2].

NMR Spectroscopy RNA Structure Isotopic Labeling

Isotopic Purity Specifications: Adenosine-15N vs. 13C- or 2H-Labeled Adenosine Derivatives

Commercially available Adenosine-15N and its nucleotide derivatives are typically supplied at ≥98 atom % 15N isotopic enrichment and ≥95% chemical purity (CP) [1]. For comparison, dual-labeled compounds like Adenosine-13C10,15N5 5′-triphosphate are offered at 98 atom % 13C, 98 atom % 15N, and 90% CP, indicating a trade-off in chemical purity when incorporating multiple heavy isotopes .

Isotopic Purity Product Specification Procurement

High-Value Application Scenarios for Adenosine-15N Based on Quantitative Evidence


Absolute Quantification of Adenosine in Biological Fluids via Isotope Dilution LC-MS/MS

Use Adenosine-15N as a co-eluting internal standard to correct for matrix effects and ionization suppression in plasma, urine, or tissue homogenates. The distinct MRM transitions (m/z 273.1→141.1 for the 15N-labeled standard vs. m/z 268.1→136.1 for endogenous adenosine) enable accurate, low-femtomole quantification, essential for pharmacokinetic studies and clinical biomarker validation .

Metabolic Pathway Tracing of Purine Salvage and DNA Methylation Dynamics

Employ [15N5]-adenosine or [15N5]-2′-deoxyadenosine as an initiation tracer to track the fate of adenine moieties through the purine salvage pathway. The specific deamination of the exocyclic amine 15N and subsequent generation of [15N4]-labeled nucleosides in mammalian cells provides a unique isotopic signature to distinguish endogenous metabolism from microbial contamination [1].

High-Resolution NMR Structural Studies of RNA and RNA-Protein Complexes

Incorporate Adenosine-15N into RNA oligonucleotides via enzymatic synthesis to enable 1H-15N HSQC and other multidimensional NMR experiments. The spin-½ 15N nucleus yields sharp, well-resolved cross-peaks that are essential for sequential assignment, hydrogen bond detection, and mapping ligand interaction surfaces in RNA molecules >10 kDa, where natural abundance 14N signals are undetectable [2].

Kinetic Isotope Effect (KIE) Experiments for Enzyme Mechanism Elucidation

Utilize site-specifically 15N-labeled adenosines (e.g., [1-15N], [6-15N], [9-15N]adenosine) in competitive KIE assays to probe the vibrational environment of specific nitrogen atoms during the transition state of adenosine-metabolizing enzymes such as adenosine deaminase or nucleosidase. The small but reproducible KIEs (1.002–1.028) provide direct experimental constraints for computational transition state modeling and inhibitor design [3].

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